Product packaging for Methyl 5-bromo-4-chloro-2-iodobenzoate(Cat. No.:CAS No. 1528948-34-6)

Methyl 5-bromo-4-chloro-2-iodobenzoate

Cat. No.: B2404681
CAS No.: 1528948-34-6
M. Wt: 375.38
InChI Key: MJGLOYDQWHRROF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-2-iodobenzoate ( 1528948-34-6) is a high-purity, tri-halogenated benzoate ester building block of significant interest in advanced organic synthesis and pharmaceutical research. With the molecular formula C 8 H 5 BrClIO 2 and a molecular weight of 375.39 g/mol, this compound serves as a versatile precursor for constructing complex molecules . Its structure features three distinct halogen substituents (bromo, chloro, and iodo) strategically positioned on the aromatic ring, enabling sequential cross-coupling reactions and functional group interconversions. The iodine at the ortho position is particularly reactive in metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for selective aryl-aryl or aryl-heteroatom bond formation . The bromo and chloro groups offer additional sites for further derivatization, making this compound an invaluable scaffold for generating diverse compound libraries. Stored as a yellow solid, it requires handling in a cool, dark place (2-8°C), sealed in dry conditions to preserve stability . This compound is prominently used as a key intermediate in synthesizing biologically active molecules. Recent research has demonstrated that derivatives of 5-bromo-2-iodobenzoic acid show significant in vitro bioactivity, including notable cytotoxicity against specific tumor cell lines such as 769-P and HepG2, highlighting its potential in anticancer drug discovery . Some synthesized hydrazide-hydrazone derivatives have also exhibited moderate antimicrobial activity against a panel of microorganisms. The presence of multiple halogens facilitates its transformation into various derivatives, including amides and hydrazides, which are crucial for developing new therapeutic agents and chemical probes. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for detailed hazard information (Signal Word: Warning; Hazard Statements: H302, H315, H319, H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClIO2 B2404681 Methyl 5-bromo-4-chloro-2-iodobenzoate CAS No. 1528948-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLOYDQWHRROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528948-34-6
Record name methyl 5-bromo-4-chloro-2-iodobenzoate
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Reactivity and Reaction Mechanisms of Methyl 5 Bromo 4 Chloro 2 Iodobenzoate

Electrophilic Aromatic Substitution (SEAr) Reactivity of Polyhalogenated Benzoates

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate (or arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.comuci.edu The first step is generally the rate-determining step of the reaction. masterorganicchemistry.comuci.edu

The regiochemical outcome of an SEAr reaction on a substituted benzene (B151609) ring is dictated by the directing effects of the substituents already present. libretexts.org These effects are classified based on how they influence the reaction rate and the position of the incoming electrophile. Substituents are categorized as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). libretexts.org They also direct incoming electrophiles to the ortho, meta, or para positions. libretexts.org

In Methyl 5-bromo-4-chloro-2-iodobenzoate, four substituents influence the reaction:

Halogens (I, Br, Cl): Halogens are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself. uci.edulibretexts.org This deactivation stems from their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the Wheland intermediate when the attack occurs at the ortho or para positions. uci.edulibretexts.org

Methyl Ester Group (-COOCH3): The ester group is a deactivating group due to its electron-withdrawing inductive and resonance effects. uci.edu It is a meta-director, as it deactivates the ortho and para positions more than the meta position.

The sole available position for substitution on the ring is at C6. The directing effects of the present substituents on this position are complex: the iodine at C2 and the bromine at C5 direct ortho and para, while the chlorine at C4 directs meta. The ester group at C1 also directs meta. The cumulative deactivating effect of three halogen atoms and an ester group makes this compound highly unreactive toward electrophilic aromatic substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupEffect on ReactivityDirecting Effect
-Cl, -Br, -IDeactivatingOrtho, Para
-COOR (Ester)DeactivatingMeta

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions. For SEAr reactions, quantum mechanical calculations can be used to model the reaction pathways and the stability of intermediates. The key intermediate is the Wheland complex, a cyclohexadienyl cation whose stability is a critical factor in determining the reaction's regioselectivity. wikipedia.orgmasterorganicchemistry.comresearchgate.net

By calculating the energies of the different possible Wheland intermediates that could be formed upon electrophilic attack, one can predict the most likely product. researchgate.net The intermediate with the lowest energy corresponds to the most stable structure, and the reaction pathway leading to it will have the lowest activation energy, making it the kinetically favored product. youtube.com For a molecule like this compound, computational models would assess the energy of the Wheland complex formed by an electrophile attacking the C6 position, taking into account the combined electronic and steric influences of all four substituents to predict the feasibility and outcome of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.com The SNAr mechanism involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (known as a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

In nucleophilic aromatic substitution, the nature of the halogen atom significantly influences the reaction rate. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, which disrupts the ring's aromaticity. wikipedia.orgmasterorganicchemistry.com Consequently, the reaction rate is more dependent on the electrophilicity of the carbon atom than on the strength of the carbon-halogen bond.

The established order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the order seen in SN2 reactions (I > Br > Cl > F). quora.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining first step. masterorganicchemistry.com While the C-F bond is the strongest, its cleavage occurs in the second, faster step and therefore does not determine the overall reaction rate. masterorganicchemistry.com

Table 2: Relative Reactivity of Halogen Leaving Groups in a Model SNAr Reaction
Leaving Group (X)Relative RateReason for Reactivity
-F~3300High electronegativity strongly activates the carbon for nucleophilic attack. masterorganicchemistry.com
-Cl~4.5Moderate electronegativity and leaving group ability. masterorganicchemistry.com
-Br~2.4Similar to chlorine in overall effect. masterorganicchemistry.com
-I1Lowest electronegativity leads to the slowest rate of nucleophilic attack. masterorganicchemistry.com

Note: Relative rates are based on a specific reaction study and are illustrative of the general trend. masterorganicchemistry.com

The presence of a strong electron-withdrawing group, such as the methyl ester group in this compound, is crucial for activating the ring towards nucleophilic attack. libretexts.org These groups function by withdrawing electron density from the ring, making it more electrophilic. masterorganicchemistry.com

Crucially, they also stabilize the negatively charged Meisenheimer complex formed during the reaction. libretexts.orgwikipedia.org This stabilization is most effective when the electron-withdrawing group is located at the ortho or para position relative to the site of nucleophilic attack, as the negative charge can be delocalized onto the substituent through resonance. libretexts.org In the target molecule, the ester group at C1 is ortho to the iodine at C2 and para to the chlorine at C4, thus activating these positions for potential nucleophilic substitution. Research has also shown that substituents meta to the leaving group can have an accelerating effect in certain ester-mediated SNAr reactions. rsc.org

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a chemical process in which a halogen atom on a molecule is replaced by a hydrogen atom. epa.gov This reaction is particularly important for the degradation of persistent polyhalogenated aromatic compounds. epa.govnih.gov The mechanisms for this transformation can vary depending on the reagents and conditions.

Under anaerobic conditions, the predominant pathway for removing halogens from aromatic rings is through reductive mechanisms. epa.gov These reactions can be facilitated by chemical reagents or microbial action. nih.govgoogle.com A common chemical method involves the use of alkali metals like sodium or calcium in a lower alcohol solvent such as methanol (B129727). google.com

The mechanism is believed to proceed through sequential one-electron transfers from the reducing agent to the polyhalogenated compound. nih.gov The first electron transfer forms a radical anion. This can then be followed by a second electron transfer to form a carbanion. nih.gov This highly reactive carbanion intermediate is subsequently protonated by a proton source in the medium (like an alcohol) to yield the dehalogenated product. nih.gov

For polyhalogenated compounds, the dehalogenation often occurs sequentially. The ease of reduction for carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. Therefore, in this compound, the iodine atom at the C2 position would be the most susceptible to reductive removal, followed by the bromine at C5, and finally the chlorine at C4.

Table of Compounds

Compound Name
This compound
Benzene
Toluene
Aniline
Phenol
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
p-chloronitrobenzene
o-chloronitrobenzene
m-chloronitrobenzene

Reductive Dehalogenation Mechanisms

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a powerful method for the reductive dehalogenation of aryl halides. manchester.ac.ukpressbooks.pub The reaction typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. tcichemicals.comnih.gov For polyhalogenated compounds like this compound, the selectivity of the dehalogenation is governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity for the reductive cleavage of aryl halides is C-I > C-Br > C-Cl. youtube.com This is because the C-I bond is the weakest, followed by C-Br, and then C-Cl.

Consequently, the catalytic hydrogenation of this compound is expected to proceed in a stepwise manner, allowing for the selective removal of the halogen atoms by careful control of reaction conditions. The initial and most facile step is the removal of the iodine atom at the C-2 position. Subsequent hydrogenation would remove the bromine atom at the C-5 position, followed by the most challenging removal of the chlorine atom at the C-4 position.

Reaction StageExpected Major ProductHalogen Removed
Initial/Mild ConditionsMethyl 5-bromo-4-chlorobenzoateIodine
Intermediate ConditionsMethyl 4-chlorobenzoateIodine, Bromine
Forced/Harsh ConditionsMethyl benzoate (B1203000)Iodine, Bromine, Chlorine

Electrochemical Reduction Studies

Electrochemical methods provide an alternative pathway for the dehalogenation of aryl halides, often proceeding under mild conditions without the need for metal catalysts or chemical reductants. masterorganicchemistry.com The process involves the transfer of electrons to the aryl halide substrate at a cathode. lead-sciences.com For this compound, the reduction would likely initiate by a single-electron transfer to form a radical anion. This intermediate can then fragment, cleaving the weakest carbon-halogen bond to release a halide anion and form an aryl radical. rsc.org

The relative reduction potentials of the C-X bonds determine the selectivity. The C-I bond is the most easily reduced, followed by C-Br and C-Cl. Cyclic voltammetry studies on similar polyhalogenated aromatic compounds show distinct reduction peaks corresponding to the cleavage of each carbon-halogen bond. youtube.com The aryl radical formed after the initial C-I cleavage can then abstract a hydrogen atom from the solvent or supporting electrolyte to yield the deiodinated product. rsc.org Further reduction at more negative potentials would lead to the sequential removal of bromine and chlorine.

Electrochemical StepIntermediate SpeciesProduct Formed
1st Reduction (Least Negative Potential)Radical anion, followed by C-I cleavageMethyl 5-bromo-4-chlorobenzoate
2nd Reduction (More Negative Potential)Radical anion of the above product, C-Br cleavageMethyl 4-chlorobenzoate
3rd Reduction (Most Negative Potential)Radical anion of the above product, C-Cl cleavageMethyl benzoate

Radical-Mediated Dehalogenation

Radical-mediated dehalogenation is a common synthetic transformation, frequently employing reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netgoogle.com The reaction proceeds via a radical chain mechanism.

The process is initiated by the thermal decomposition of AIBN to generate 2-cyanoprop-2-yl radicals. These radicals abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•). The tributyltin radical then reacts with this compound. This reaction is again selective, with the radical preferentially abstracting the iodine atom due to the weakness of the C-I bond, forming a new aryl radical and tributyltin iodide (Bu₃SnI). researchgate.net This aryl radical then propagates the chain by abstracting a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical. google.com The selectivity follows the order of C-I > C-Br > C-Cl, mirroring the trend in bond dissociation energies.

Oxidative Transformations and Radical Chemistry

Free Radical Reactions Involving C-Halogen Bonds

The reactivity of this compound in free radical reactions is dominated by the relative strengths of its carbon-halogen bonds. Homolytic cleavage of a C-X bond results in the formation of an aryl radical and a halogen radical. The energy required for this cleavage, the bond dissociation energy (BDE), is lowest for the C-I bond, making it the most susceptible to homolysis upon exposure to heat or light.

The general trend for C-X bond dissociation energies in halobenzenes is: C-F > C-Cl > C-Br > C-I

This hierarchy dictates that under conditions that promote radical formation, the C-2 iodine atom will be the most labile, followed by the C-5 bromine, and finally the C-4 chlorine. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, cyclization, or addition to unsaturated systems.

Carbon-Halogen BondApprox. Bond Dissociation Energy (kcal/mol) in Phenyl HalidesRelative Reactivity in Radical Reactions
C-I~65Highest
C-Br~81Intermediate
C-Cl~96Low

Electron Transfer Processes

Electron transfer processes can initiate the dehalogenation of this compound through either reduction or oxidation.

Reductive Electron Transfer: As discussed in the context of electrochemical reduction, the acceptance of an electron forms a radical anion. This species is unstable and readily ejects the most weakly bound halide (iodide) to generate an aryl radical. This single-electron transfer (SET) can be initiated electrochemically or by certain chemical reductants. youtube.com

Oxidative Electron Transfer: While less common for dehalogenation, it is possible for an aryl halide to undergo oxidation by losing an electron to form a radical cation. This process is generally more difficult for halogenated benzoates unless strong oxidizing agents are used. The resulting radical cation is highly reactive, and its subsequent fate would depend heavily on the reaction conditions and the presence of nucleophiles. In some systems, superoxide (B77818) ions, generated electrochemically, can react with polyhalogenated aromatics via nucleophilic substitution.

Aryne Intermediates in Reactions of Halogenated Benzoates

The reaction of aryl halides with very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), can proceed through an elimination-addition mechanism involving a highly reactive aryne (or benzyne) intermediate. masterorganicchemistry.comresearchgate.net This pathway is distinct from nucleophilic aromatic substitution that occurs on activated rings.

For this compound, the formation of an aryne intermediate would require the abstraction of a proton from a carbon atom adjacent to one of the halogens. The molecule has two available aromatic protons at positions C-3 and C-6.

Two potential aryne formation pathways exist:

Pathway A: Abstraction of the proton at C-3 by a strong base would generate a carbanion. Subsequent elimination of the adjacent iodide at C-2 would lead to the formation of a 4-bromo-5-chloro-benzyne derivative (an aryne triple bond between C-2 and C-3).

Pathway B: Abstraction of the proton at C-6 would form a carbanion that could then eliminate the adjacent bromide at C-5. This would result in a 3-chloro-6-iodo-benzyne derivative (an aryne triple bond between C-5 and C-6).

The highly strained triple bond of the aryne intermediate is extremely reactive and will readily undergo nucleophilic attack. masterorganicchemistry.com For example, if the reaction is carried out in liquid ammonia (B1221849) with KNH₂, the amide ion (⁻NH₂) would act as the nucleophile, adding to one of the carbons of the aryne triple bond. Subsequent protonation would yield an aminated product. Due to the unsymmetrical nature of the potential aryne intermediates, addition of a nucleophile could lead to a mixture of regioisomeric products.

Generation of Benzyne (B1209423) Derivatives from this compound

The presence of an iodine atom ortho to a hydrogen atom on the benzene ring makes this compound a suitable precursor for the generation of a benzyne intermediate. The most common methods for generating benzynes from ortho-haloaryl precursors involve treatment with a strong base or the use of organometallic reagents. In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), would lead to the abstraction of the proton at the C3 position, followed by the elimination of the iodide at the C2 position. This elimination-addition mechanism results in the formation of the highly reactive intermediate, 4-bromo-5-chloro-2-methoxycarbonylbenzyne .

The general mechanism for benzyne formation from an aryl halide involves a two-step process: deprotonation of the aromatic ring at a position ortho to the leaving group, followed by the elimination of the halide to form the aryne.

While specific studies on the generation of benzyne from this compound are not extensively documented, the reactivity can be inferred from similar halogenated aromatic compounds. The resulting benzyne is a powerful electrophile and can be trapped in situ by various nucleophiles and dienes, leading to the formation of a diverse range of functionalized aromatic compounds.

Regioselectivity of Nucleophilic Additions to Arynes

The addition of a nucleophile to the unsymmetrically substituted 4-bromo-5-chloro-2-methoxycarbonylbenzyne can theoretically yield two different regioisomers. The regioselectivity of this addition is governed by a combination of electronic and steric factors.

Electronic Effects: The substituents on the benzyne ring play a crucial role in directing the incoming nucleophile. Electron-withdrawing groups, such as the methoxycarbonyl group (-CO₂CH₃), bromine, and chlorine, exert an inductive effect, polarizing the benzyne triple bond. This polarization makes one of the carbons of the triple bond more electrophilic than the other. The nucleophile will preferentially attack the carbon atom that can better stabilize the resulting negative charge in the intermediate carbanion. Generally, the negative charge is better stabilized when it is closer to an electron-withdrawing group.

In the case of 4-bromo-5-chloro-2-methoxycarbonylbenzyne, the methoxycarbonyl group at the C2 position is a strong electron-withdrawing group. Therefore, nucleophilic attack is expected to occur at the C1 position, placing the resulting negative charge at the C2 position, where it is stabilized by the adjacent ester group. The bromo and chloro substituents also contribute to the electronic landscape of the benzyne.

Steric Effects: The steric hindrance caused by the substituents on the benzyne can also influence the regioselectivity of the nucleophilic attack. Bulky nucleophiles may preferentially attack the less sterically hindered carbon of the benzyne triple bond. However, in many cases, electronic effects are the dominant factor in determining the regioselectivity.

The table below summarizes the expected regioselectivity of nucleophilic additions to the 4-bromo-5-chloro-2-methoxycarbonylbenzyne intermediate based on the interplay of these effects.

Nucleophile (Nu⁻)Major RegioisomerMinor RegioisomerPrimary Influencing Factor
Amide (e.g., -NH₂)1-Amino-4-bromo-5-chloro-2-methoxycarbonylbenzene2-Amino-4-bromo-5-chloro-1-methoxycarbonylbenzeneElectronic
Alkoxide (e.g., -OCH₃)1-Methoxy-4-bromo-5-chloro-2-methoxycarbonylbenzene2-Methoxy-4-bromo-5-chloro-1-methoxycarbonylbenzeneElectronic
Thiolate (e.g., -SPh)1-Phenylthio-4-bromo-5-chloro-2-methoxycarbonylbenzene2-Phenylthio-4-bromo-5-chloro-1-methoxycarbonylbenzeneElectronic
Organolithium (e.g., -CH₃)1-Methyl-4-bromo-5-chloro-2-methoxycarbonylbenzene2-Methyl-4-bromo-5-chloro-1-methoxycarbonylbenzeneElectronic/Steric

Interconversion of Halogen Substituents (Finkelstein-type reactions)

The Finkelstein reaction, traditionally known for the exchange of halogens in alkyl halides, can be adapted for aryl halides, although it is generally more challenging due to the higher strength of the carbon-halogen bond in sp² hybridized systems. researchgate.netbyjus.comwikipedia.orgiitk.ac.in The interconversion of halogen substituents on this compound would likely require the use of transition metal catalysts. organic-chemistry.org

The relative reactivity of the carbon-halogen bonds in this molecule follows the order C-I > C-Br > C-Cl, with the C-I bond being the weakest and most susceptible to cleavage. Therefore, Finkelstein-type reactions on this substrate would most readily involve the iodine atom.

Catalytic Systems: Copper, palladium, and nickel complexes have been shown to be effective catalysts for halogen exchange reactions on aryl halides. nih.govnih.govresearchgate.netnih.govresearchgate.net These reactions typically involve an oxidative addition of the aryl halide to the metal center, followed by a halide exchange with a salt present in the reaction mixture, and finally a reductive elimination to yield the new aryl halide and regenerate the catalyst.

The table below outlines potential Finkelstein-type reactions for this compound, along with the typical catalysts and reagents used for such transformations on analogous polyhalogenated arenes.

Starting MaterialTarget ProductReagentsCatalyst
This compoundMethyl 2,5-dibromo-4-chlorobenzoateNaBrCu(I) salt, Ni(II) complex, or Pd(0) complex
This compoundMethyl 2-bromo-4,5-dichlorobenzoateNaClCu(I) salt, Ni(II) complex, or Pd(0) complex
This compoundMethyl 5-bromo-4-chloro-2-fluorobenzoateKFPd(II) complex with specific ligands

It is important to note that achieving high selectivity in these reactions can be challenging due to the presence of multiple halogen atoms. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, would need to be carefully optimized to favor the desired halogen exchange.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a polyhalogenated system like Methyl 5-bromo-4-chloro-2-iodobenzoate, specific NMR methodologies are employed to overcome challenges posed by the multiple halogen substituents and to gain detailed structural insights.

The substitution pattern of this compound leaves two protons on the aromatic ring, at the C3 and C6 positions. Their chemical shifts in ¹H NMR are influenced by the electronic effects of the surrounding halogens and the methyl ester group. The iodine atom at C2, being the largest and most polarizable halogen, exerts a significant deshielding effect (due to its electron-withdrawing inductive effect and magnetic anisotropy) on the adjacent proton at C6, shifting it further downfield compared to the proton at C3. The methyl group of the ester typically appears as a sharp singlet in the upfield region.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are strongly influenced by the attached substituents. Carbons directly bonded to halogens (C2, C4, C5) are significantly affected. The heavy atom effect of iodine and bromine can also influence the chemical shifts. The carbonyl carbon of the ester group appears at the most downfield position, characteristic of its chemical environment. Due to the lack of published experimental spectra for the title compound, the following table presents predicted chemical shifts based on the analysis of similar halogenated aromatic esters. rsc.orgrsc.orgrsc.org

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity¹HH-3~7.8 - 8.0Singlet (s)¹HH-6~8.1 - 8.3Singlet (s)¹H-OCH₃~3.9 - 4.0Singlet (s)¹³CC=O~164 - 166-¹³C-OCH₃~52 - 54-¹³CAromatic Carbons~95 - 145-Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

The halogens chlorine, bromine, and iodine possess isotopes with nuclear spin quantum numbers (I) greater than 1/2 (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br are I = 3/2; ¹²⁷I is I = 5/2). researchgate.net Nuclei with I > 1/2 have a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, providing a very efficient mechanism for nuclear relaxation. researchgate.net

This phenomenon, known as quadrupolar relaxation, has a profound effect on NMR spectra. For carbons directly bonded to bromine and iodine, the relaxation is so rapid that it leads to extreme signal broadening. psu.edublogspot.com Consequently, in the ¹³C NMR spectrum of this compound, the signals for C2 (bonded to iodine), C5 (bonded to bromine), and to a lesser extent C4 (bonded to chlorine), are expected to be significantly broader than the other carbon signals. In many cases, the C-Br and C-I signals may be broadened to the point of being indistinguishable from the baseline noise, making their direct detection challenging. blogspot.comdntb.gov.ua This effect is a characteristic feature in the NMR spectra of polyhalogenated compounds containing heavy halogens.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For the title compound, an HSQC spectrum would show correlations between the proton at C3 and the C3 carbon, the proton at C6 and the C6 carbon, and the methyl protons with the methoxy (B1213986) carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity of the molecular skeleton. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C1 of the aromatic ring.

Correlations from the H3 proton to carbons C1, C2, C4, and C5.

Correlations from the H6 proton to carbons C1, C2, C4, and C5. These correlations would definitively piece together the substituted benzene (B151609) ring and confirm the position of the ester group.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this molecule, the two aromatic protons (H3 and H6) are separated by four bonds (a meta-relationship), so no cross-peak would be expected between them in a standard COSY spectrum.

In-situ, or real-time, NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics. researchgate.net A reaction can be initiated and monitored directly inside the NMR spectrometer, allowing for the observation of the consumption of reactants, the formation of products, and the appearance of any transient intermediates over time. ed.ac.uknih.gov

For the synthesis of this compound, one could monitor, for example, the electrophilic iodination of a Methyl 5-bromo-4-chlorobenzoate precursor. researchgate.net By acquiring spectra at regular intervals, the disappearance of the precursor's characteristic ¹H signals and the simultaneous growth of the product's signals could be quantified to determine reaction rates. This method is particularly valuable for optimizing reaction conditions (temperature, catalyst loading) and for detecting short-lived intermediates that might not be observable by conventional offline analysis. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

While a specific crystal structure for this compound is not available in the published literature, analysis of closely related structures, such as Methyl 4-bromobenzoate, provides valuable insight into the expected molecular geometry. researchgate.net The benzene ring is expected to be nearly planar, with the substituents causing minor deviations. The ester group's conformation is also a key structural feature.

The table below presents crystallographic data for the analogue Methyl 4-bromobenzoate, which serves as a reliable reference for the expected geometry of the core functional groups in the title compound. researchgate.net The introduction of additional chloro and iodo substituents would be expected to cause slight distortions in the benzene ring's symmetry and planarity.

ParameterAtoms InvolvedValue (Å or °)Bond LengthC4-Br11.903 (5) ÅBond LengthC7=O1 (Carbonyl)1.205 (6) ÅBond LengthC7-O2 (Ester)1.332 (6) ÅBond LengthO2-C8 (Methyl)1.451 (6) ÅBond AngleO1-C7-O2123.7 (4) °Bond AngleO1-C7-C1125.0 (4) °Bond AngleC7-O2-C8115.3 (4) °Table 2: Selected Bond Lengths and Angles from the Crystal Structure of the Analogue Compound, Methyl 4-bromobenzoate. researchgate.net

Compound Index

Compound NameThis compoundMethyl 5-bromo-4-chlorobenzoateMethyl 4-bromobenzoateTable 3: List of chemical compounds mentioned in the article.

Intermolecular Interactions in Crystal Lattices (e.g., Halogen Bonding)

The solid-state packing of this compound is expected to be significantly influenced by a variety of non-covalent interactions, with halogen bonding playing a particularly crucial role. Due to the presence of three different halogen atoms (iodine, bromine, and chlorine) and a polar ester functional group, a complex network of intermolecular forces is anticipated to define the crystal lattice.

Halogen Bonding:

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The strength of this interaction is dependent on the polarizability of the halogen atom, following the general trend I > Br > Cl > F. In the case of this compound, the iodine atom is the most potent halogen bond donor, followed by bromine and then chlorine.

The electrophilic character of the halogen atom arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the C-X covalent bond. This positive region can interact favorably with electron-rich sites on adjacent molecules. In the crystal lattice of the title compound, the carbonyl oxygen of the methyl ester group is the most prominent halogen bond acceptor.

Other Intermolecular Forces:

Besides halogen bonding, other forces contribute to the crystal packing:

Dipole-Dipole Interactions: The ester group and the carbon-halogen bonds introduce significant dipole moments in the molecule, leading to electrostatic attractions between neighboring molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, although this may be sterically hindered by the bulky halogen substituents.

The following table summarizes the potential halogen bonding interactions within the crystal lattice of this compound.

Halogen Bond Donor (Atom)Halogen Bond Acceptor (Atom)Predicted Interaction Strength
Iodine (I)Carbonyl Oxygen (O)Strong
Bromine (Br)Carbonyl Oxygen (O)Moderate
Chlorine (Cl)Carbonyl Oxygen (O)Weak

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics of a molecule. The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption or scattering bands corresponding to the specific vibrational modes of its constituent parts.

Functional Group Region (4000-1500 cm⁻¹):

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl ester group will be observed around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

C=O Stretching: The most intense and characteristic band in the FT-IR spectrum is anticipated to be the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1730-1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the halogen substituents may shift this frequency.

C=C Stretching: The aromatic ring itself will give rise to several C=C stretching vibrations, usually appearing as a set of bands in the 1600-1450 cm⁻¹ region.

Fingerprint Region (1500-400 cm⁻¹):

This region contains a complex series of bands that are unique to the molecule as a whole.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ range.

C-Halogen Stretching: The carbon-halogen stretching vibrations are a key feature of this molecule. Their frequencies are highly dependent on the mass of the halogen atom. The C-Cl stretch is typically observed in the 800-600 cm⁻¹ range, the C-Br stretch between 600-500 cm⁻¹, and the C-I stretch is expected at even lower wavenumbers, below 500 cm⁻¹. These bands can be useful for confirming the presence of the respective halogens.

The table below provides a summary of the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchAromatic3100 - 3000
C-H StretchMethyl (Ester)2960 - 2850
C=O StretchEster1730 - 1715
C=C StretchAromatic Ring1600 - 1450
C-H BendMethyl (Ester)1450 - 1375
C-O StretchEster1300 - 1100
C-Cl StretchAryl Halide800 - 600
C-Br StretchAryl Halide600 - 500
C-I StretchAryl Halide< 500

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. The molecular weight of this compound is 375.38 g/mol .

Molecular Ion Peak:

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The complex isotopic pattern of the molecular ion cluster would be a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

Major Fragmentation Pathways:

Aromatic esters exhibit several characteristic fragmentation pathways. For this compound, the following fragmentations are anticipated:

α-Cleavage: The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.

[M]⁺˙ → [M - 31]⁺

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO).

[M - 31]⁺ → [M - 31 - 28]⁺

Cleavage of Halogens: The carbon-halogen bonds can also cleave, with the ease of cleavage following the order C-I > C-Br > C-Cl. The loss of an iodine radical is a likely fragmentation pathway.

[M]⁺˙ → [M - 127]⁺

The following table details the predicted major fragments for this compound in a mass spectrum. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹²⁷I).

Predicted Fragment IonNeutral LossPredicted m/z
[C₈H₅BrClIO₂]⁺˙ (Molecular Ion)-374
[C₇H₂BrClIO]⁺ (Acylium Ion)•OCH₃343
[C₇H₅BrClO₂]⁺•I247
[C₆H₂BrCl]⁺˙•OCH₃, CO215

Computational and Theoretical Investigations of Methyl 5 Bromo 4 Chloro 2 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant computational method for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for Methyl 5-bromo-4-chloro-2-iodobenzoate allow for a detailed exploration of its fundamental chemical characteristics. These calculations are foundational for understanding the molecule's stability, spectroscopic signatures, and reactivity.

The electronic structure of this compound is significantly influenced by the interplay of its various substituents on the benzene (B151609) ring. The electron-withdrawing nature of the halogen atoms (iodine, bromine, and chlorine) and the methyl ester group affects the electron density distribution across the aromatic system. DFT calculations can precisely quantify these effects, revealing the areas of electron surplus and deficiency.

A key feature in halogenated aromatic compounds is the phenomenon of the σ-hole, an electropositive region on the outermost surface of the halogen atom, opposite to the C-halogen bond. The strength of the σ-hole is proportional to the polarizability and size of the halogen atom, following the trend I > Br > Cl. For this compound, computational modeling would predict a prominent, highly positive σ-hole on the iodine atom, a moderately positive one on the bromine, and a weaker one on the chlorine.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. In an MEP map of this molecule, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, the electropositive σ-holes on the halogen atoms would appear as blue or green regions, signifying their potential for engaging in halogen bonding and other electrophilic interactions. The aromatic ring itself would exhibit a complex potential landscape due to the competing electronic effects of the substituents.

Table 1: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication
Oxygen Atoms (Ester Group)Strongly NegativeNucleophilic character, potential hydrogen bond acceptor
Iodine Atom (σ-hole)Strongly PositiveStrong halogen bond donor
Bromine Atom (σ-hole)Moderately PositiveModerate halogen bond donor
Chlorine Atom (σ-hole)Weakly PositiveWeak halogen bond donor
Aromatic RingVariable (π-system)Complex reactivity towards electrophiles/nucleophiles

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles.

The presence of bulky substituents (particularly the iodine atom and the methyl ester group at the ortho positions) would likely lead to some degree of steric strain, potentially causing slight distortions from a perfectly planar benzene ring. The C-I, C-Br, and C-Cl bond lengths are expected to be consistent with those observed in other halogenated aromatic compounds.

Conformational analysis would primarily focus on the orientation of the methyl ester group relative to the plane of the benzene ring. Due to steric hindrance from the adjacent iodine atom, the ester group is likely to be twisted out of the plane of the aromatic ring. DFT calculations can determine the preferred dihedral angle and the energy barrier for rotation around the C-C bond connecting the ester group to the ring. This rotational barrier provides insight into the molecule's conformational flexibility at different temperatures. ethz.ch

Table 2: Predicted Geometrical Parameters for this compound from DFT Optimization

ParameterPredicted Value/Observation
C-I Bond Length~2.10 Å
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
C=O Bond Length~1.21 Å
Ring-C(O)O Dihedral AngleNon-planar (twisted)

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated, and the experimental spectrum can be assigned. researchgate.netnih.gov

For this compound, the predicted spectrum would feature characteristic peaks corresponding to:

C-H stretching of the aromatic ring.

C=O stretching of the ester group, which is typically a strong, sharp peak.

C-O stretching of the ester group.

C-C stretching within the aromatic ring.

C-I, C-Br, and C-Cl stretching vibrations, which would appear at lower frequencies in the fingerprint region of the spectrum.

The precise positions of these peaks are sensitive to the electronic and steric environment, and DFT calculations can provide a detailed and assignable theoretical spectrum. sns.itspectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=O Stretch (Ester)1750 - 1720
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Ester)1300 - 1100
C-Cl Stretch800 - 600
C-Br Stretch650 - 500
C-I Stretch550 - 480

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is invaluable for exploring the reactivity of this compound. By modeling reaction pathways, it is possible to calculate the energies of reactants, products, and the transition states that connect them, thereby elucidating reaction mechanisms and predicting reaction rates.

A key application of this modeling is the determination of activation barriers (Ea) for various potential reactions. The activation barrier is the energy difference between the reactants and the highest point on the reaction pathway (the transition state). A lower activation barrier corresponds to a faster reaction rate.

For this compound, a reaction of significant interest is the selective cleavage of one of the carbon-halogen bonds, which is often a key step in synthetic applications like cross-coupling reactions. The bond dissociation energies (BDEs) of the C-X bonds generally follow the trend C-Cl > C-Br > C-I. nih.gov Consequently, the activation barrier for the cleavage of the C-I bond is expected to be the lowest, making it the most likely site for initial reaction under many conditions. DFT calculations can provide quantitative estimates for these activation barriers, confirming this qualitative trend. rsc.orgmdpi.com

Quantum chemical modeling can map out the entire potential energy surface for C-halogen bond cleavage, revealing the precise geometric and electronic changes that occur as the reaction proceeds. Two primary pathways for bond cleavage are typically considered:

Homolytic cleavage: The C-X bond breaks to form a carbon-centered radical and a halogen radical (C• + X•). This pathway is common in radical reactions, often initiated by light or a radical initiator.

Heterolytic cleavage: The C-X bond breaks with both electrons going to one fragment, typically forming a carbocation and a halide anion (C⁺ + X⁻) or a carbanion and a halonium cation (C⁻ + X⁺), though the latter is less common for aryl halides. In the context of reactions with nucleophiles or metals, a concerted or oxidative addition mechanism often leads to the cleavage of the C-X bond.

DFT calculations can be used to locate the transition state structures for these different pathways. Analysis of the transition state's geometry and electronic properties provides a detailed picture of the bond-breaking and bond-forming processes. For instance, in a dissociative electron transfer reaction, modeling can show how the addition of an electron to the molecule's LUMO (Lowest Unoccupied Molecular Orbital) weakens a specific C-X bond, leading to its eventual cleavage. researchgate.netrsc.org This level of detail is crucial for understanding and predicting the regioselectivity of reactions involving this polyhalogenated compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the motion and interactions of atoms and molecules over time. For a complex molecule like this compound, MD simulations provide crucial insights into its dynamic behavior and how it is influenced by its surrounding environment, particularly different solvents.

MD simulations can be employed to explore the conformational landscape of this compound. The rotation around the single bonds, particularly the C-C bond connecting the ester group to the aromatic ring, can be influenced by the bulky halogen substituents. Simulations can reveal the most stable conformations (rotamers) in a vacuum and how the conformational equilibrium shifts in the presence of various solvents.

The choice of solvent significantly impacts the molecule's behavior. In MD simulations, the compound can be solvated in explicit solvent boxes (e.g., water, methanol (B129727), toluene, n-heptane) to mimic solution-phase conditions. These simulations allow for the study of:

Solvation Shell Structure: Analyzing the radial distribution functions between the solute atoms and solvent molecules reveals how the solvent organizes around the polyhalogenated ring and the ester group. Polar solvents are expected to interact more strongly with the ester moiety, while non-polar solvents will have more favorable interactions with the halogenated aromatic ring.

Intermolecular Interactions: The simulations can quantify the nature and strength of interactions, such as van der Waals forces and dipole-dipole interactions, between the solute and solvent. The large and polarizable iodine and bromine atoms are significant contributors to these interactions. nih.gov

Dynamic Behavior: By tracking the molecule's trajectory, researchers can analyze its rotational and translational diffusion, providing information on its mobility within the solvent. These dynamics are influenced by both the solvent viscosity and the specific solute-solvent interactions. researchgate.net Studies on other polycyclic aromatic compounds have shown that aggregation and π-stacking can be sensitive to the solvent environment, a phenomenon that MD simulations can effectively capture by calculating the potential of mean force between molecules. bham.ac.uk

The following table illustrates the type of data that can be generated from MD simulations to compare solvent effects on the compound.

Solvent PropertySolvent TypeExpected Interaction with Ester GroupExpected Interaction with Halogenated RingPredicted Solvation Energy (Qualitative)
Water Polar, ProticStrong (Hydrogen Bonding)WeakFavorable
Methanol Polar, ProticStrong (Hydrogen Bonding)ModerateFavorable
Toluene Non-polar, AromaticWeakStrong (π-stacking)Less Favorable
n-Heptane Non-polar, AliphaticVery WeakModerate (van der Waals)Least Favorable

This table represents a qualitative prediction of outcomes from hypothetical Molecular Dynamics simulations.

QSAR (Quantitative Structure-Activity Relationship) Approaches in Related Polyhalogenated Benzoates

A QSAR study begins with a dataset of structurally related molecules with known biological activities. nih.gov For polyhalogenated benzoates, this could include herbicidal, antimicrobial, or receptor-binding activity. The next step involves calculating molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure:

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity, which relates to molecular volume and polarizability. youtube.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For halogenated compounds, parameters describing electrostatic potentials are particularly important. nih.govresearchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates a combination of descriptors to the observed biological activity. ijpsr.com A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power, often validated through cross-validation techniques. nih.govmdpi.com

For polyhalogenated benzoates, key descriptors in a QSAR model would likely include:

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Lipophilicity LogPCrucial for membrane permeability and transport to a target site. The presence of multiple halogens significantly increases lipophilicity. nih.gov
Electronic Molecular PolarizabilityHalogens, especially iodine and bromine, are highly polarizable, influencing van der Waals and other non-covalent interactions with biological targets. researchgate.net
Electronic Dipole MomentThe arrangement of different halogens and the ester group creates a specific molecular dipole, which can be critical for receptor binding orientation.
Steric Molar Volume / Surface AreaThe size and shape of the molecule, dictated by the bulky halogens, determine its fit into a binding pocket or active site.
Quantum-Chemical HOMO/LUMO EnergiesThese relate to the molecule's ability to participate in charge-transfer interactions, which can be a factor in its mechanism of action.

Such models can predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced potency or desired properties. chemisgroup.us

Charge Distribution and Polarization Effects of Multiple Halogens

The presence of three different halogen atoms (bromine, chlorine, iodine) and an ester group on the benzene ring of this compound creates a complex and nuanced electronic landscape. The charge distribution within the molecule is governed by the interplay of several electronic effects, which can be investigated using quantum chemical calculations.

Inductive vs. Resonance Effects: Halogens exert two opposing electronic effects on the aromatic ring:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the carbon atom to which they are attached through the sigma bond. This effect deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org The strength of the inductive effect follows the order of electronegativity: Cl > Br > I.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. aakash.ac.in

Polarization Effects: Beyond simple inductive and resonance effects, polarization plays a significant role. The large electron clouds of bromine and especially iodine are easily distorted by electric fields, making them highly polarizable. This property can influence intermolecular interactions and the molecule's response to its environment. researchgate.net Computational studies on other polyaromatic hydrocarbons show that perfluorination, for example, significantly alters molecular reorganization energies due to these electronic effects. researchgate.net

Computational Analysis: Quantum chemical methods, such as Density Functional Theory (DFT), are used to model these effects accurately. nih.gov These calculations can generate:

Partial Atomic Charges: These values quantify the electron density on each atom, revealing the extent of electron withdrawal by the halogens and the ester group.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (electron-poor, blue) are prone to nucleophilic attack. For this molecule, negative potential would be expected around the carbonyl oxygen and the halogens, while the hydrogen atoms of the ring would be more positive.

The competing electronic properties of the substituents are summarized below.

SubstituentElectronegativity (Pauling Scale)van der Waals Radius (Å)Polarizability (ų)Dominant Electronic Effect
Iodine (I) 2.661.985.35Strong Polarization, Moderate -I, Weak +R
Bromine (Br) 2.961.853.05Strong -I, Moderate +R
Chlorine (Cl) 3.161.752.18Strongest -I, Weakest +R (of halogens)
-COOCH₃ N/AN/AN/AStrong -I and -R (electron-withdrawing)

These competing effects make theoretical calculations essential for accurately predicting the molecule's reactivity and intermolecular interaction patterns.

Non Covalent Interactions: Halogen Bonding and Other Supramolecular Motifs

Principles and Theoretical Basis of Halogen Bonding (XB)

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region in an adjacent molecule. nih.gov This attractive force, analogous in many ways to the more familiar hydrogen bond, arises from a unique feature of the electron density distribution around the halogen atom. acs.org The strength and directionality of halogen bonds can be finely tuned, making them powerful tools in supramolecular chemistry and material design. nih.gov

The theoretical basis for halogen bonding is explained by the concept of the σ-hole. youtube.com A covalently bonded halogen atom does not have a uniform, spherically negative electrostatic potential as might be assumed from its high electronegativity. nih.gov Instead, the electron density is anisotropically distributed, creating a region of lower electron density, and consequently a positive electrostatic potential, on the outermost portion of the halogen atom, directly opposite the covalent bond (e.g., the C-X bond). acs.orgresearchgate.netrsc.org This region of positive potential is termed the "σ-hole". researchgate.netmdpi.com

The formation of the σ-hole is a result of the electron distribution in the halogen's valence shell. mdpi.com The electrons are pulled away from the outer pole of the halogen towards the more electronegative atom it is bonded to and also accumulate in a "belt" or "crown" region perpendicular to the covalent bond axis. nih.gov This leaves the nucleus partially exposed along the bond axis, creating the electropositive σ-hole that can interact favorably with Lewis bases and other electron-rich sites. youtube.com The magnitude of this positive potential increases with the polarizability and decreases with the electronegativity of the halogen, following the general trend I > Br > Cl > F. acs.org

Halogen bonds share remarkable similarities with hydrogen bonds; both are highly directional donor-acceptor interactions involving an electropositive region. wikipedia.orgrsc.org In a hydrogen bond (D–H···A), the electron-deficient proton acts as the acceptor of electron density from a Lewis base. In a halogen bond (R–X···B), the σ-hole on the halogen atom (X) fulfills this electrophilic role. chemistryviews.org

Despite the parallels, there are key differences. The interaction strength of halogen bonds can range from weak to very strong, with known bond energies spanning 10–200 kJ/mol, a range that significantly overlaps with and can exceed that of typical hydrogen bonds (around 20 kJ/mol). wikipedia.org A primary distinction lies in the contributing forces; while both interactions have significant electrostatic components, halogen bonds often feature a more substantial contribution from dispersion and charge-transfer interactions, particularly with larger, more polarizable halogens like iodine. chemistryviews.orgnih.gov

The directionality of halogen bonds is typically very high, with the R–X···B angle preferring to be close to 180°, aligning the σ-hole with the electron donor. researchgate.net This linearity is often more strictly enforced than in hydrogen bonds, which can accommodate a wider range of angles. researchgate.net

Table 1: Comparison of Halogen Bonds and Hydrogen Bonds

FeatureHalogen Bonding (R–X···B)Hydrogen Bonding (D–H···A)
Electropositive Centerσ-hole on the halogen atom (X). researchgate.netPartially exposed proton (H). nih.gov
Interaction StrengthVariable, can be stronger than hydrogen bonds (10-200 kJ/mol). wikipedia.orgTypically moderate (e.g., ~20 kJ/mol), but can vary. wikipedia.org
DirectionalityHighly directional, prefers linear geometry (~180°). researchgate.netDirectional, but can tolerate more deviation from linearity. wikipedia.org
Nature of InteractionElectrostatic, dispersion, and charge-transfer contributions. chemistryviews.orgPrimarily electrostatic with some covalent character. chemistryviews.org
Donor Atom TrendStrength generally follows I > Br > Cl. oup.comStrength depends on the electronegativity of the donor (D). nih.gov

Empirical Evidence and Structural Characterization of Halogen Bonds involving Bromine, Chlorine, and Iodine in Benzoates

While a specific crystal structure for Methyl 5-bromo-4-chloro-2-iodobenzoate is not publicly available, extensive crystallographic data from related halogenated compounds provide clear empirical evidence for the types of halogen bonds it is expected to form. The Cambridge Structural Database (CSD) contains numerous examples of halogenated aromatic molecules, including benzoates, where halogen bonds are key structure-directing motifs.

In such structures, the iodine atom, possessing the largest and most positive σ-hole, is the most potent halogen bond donor. It frequently forms strong I···O interactions with carbonyl oxygen atoms of the ester group or with nitro groups on neighboring molecules. nih.gov These interactions are characterized by short contact distances, often significantly less than the sum of the van der Waals radii, and a nearly linear C–I···O angle. For example, studies on iodochalcones demonstrate the formation of extended linear chains driven by I···O2N halogen bonds. nih.gov

Influence of Multiple Halogen Substituents on Halogen Bond Strength and Directionality

The presence of multiple halogen substituents on a single aromatic ring, as in this compound, has a profound impact on the nature and strength of the resulting halogen bonds. The key factor is the electron-withdrawing nature of the substituents.

Halogens, particularly when attached to an aromatic ring, act as electron-withdrawing groups via the inductive effect. This effect enhances the magnitude of the σ-hole on a neighboring halogen atom, making it a more potent halogen bond donor. nsf.govnih.gov For instance, the chlorine and bromine atoms on the benzoate (B1203000) ring will withdraw electron density, thereby increasing the positive electrostatic potential of the σ-hole on the iodine atom at the C2 position. etamu.edu This makes the iodine atom an even stronger XB donor than it would be on a non-substituted iodobenzene (B50100) ring.

The hierarchy of halogen bond donor strength (I > Br > Cl) remains, but the strength of all potential halogen bonds is amplified. oup.com This leads to a competition between potential XB donors and acceptors in the crystal lattice. The strongest donor (iodine) will typically engage with the best available acceptor (e.g., a carbonyl oxygen), while the weaker donors (bromine and chlorine) may form secondary, longer-range interactions or participate in other packing forces. The placement of electron-withdrawing groups has a distance-dependent effect, with substituents in the ortho and para positions having a more significant impact on the σ-hole than those in the meta position. nih.gov

Role of Halogen Bonding in Crystal Engineering and Self-Assembly of Halogenated Aromatic Esters

Halogen bonding has emerged as a robust and reliable tool for crystal engineering, which is the rational design of crystalline solids with desired physical and chemical properties. researchgate.netresearchgate.net The high degree of directionality and tunable strength of halogen bonds allow for the programmed self-assembly of molecules into specific supramolecular architectures, such as chains, sheets, or complex 3D networks. researchgate.netrsc.org

In the context of halogenated aromatic esters, halogen bonds, particularly the strong and linear C–I···O interaction, can be used as a primary supramolecular synthon. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. By designing molecules with specific halogen donors and acceptors, chemists can predictably guide the formation of crystal structures. researchgate.net For example, the interaction between the iodine atom of one benzoate molecule and the carbonyl oxygen of another can lead to the formation of one-dimensional tapes or chains.

These primary structures can then be organized into higher-order architectures through weaker interactions, such as Br···O, Cl···O, halogen···halogen contacts, or C–H···O hydrogen bonds. nih.gov The interplay and competition between these various interactions determine the final crystal packing, which in turn influences material properties like melting point, solubility, and optical behavior. researchgate.net

π-Stacking and Other Aromatic Interactions in Polyhalogenated Systems

In addition to halogen bonding, the assembly of polyhalogenated aromatic esters like this compound is influenced by interactions involving the aromatic π-system. wikipedia.org π-π stacking is a common motif where the faces of two aromatic rings align, driven by a combination of electrostatic and dispersion forces. libretexts.org

In polyhalogenated systems, the nature of π-stacking can be modified. The electron-withdrawing halogens reduce the electron density of the aromatic ring, making it "electron-poor." This can lead to favorable arene-perfluoroarene or similar quadrupole-quadrupole interactions where an electron-poor ring stacks with a more electron-rich ring. wikipedia.orgrsc.org In a crystal composed of identical molecules, this can result in a slipped-stack or offset arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. libretexts.org

Structure Reactivity Relationships and Electronic Effects

Impact of Halogen Substituents on Aromatic Ring Activation/Deactivation towards Electrophilic and Nucleophilic Attack

Halogen substituents on an aromatic ring exhibit a dual nature, influencing reactivity through competing inductive and resonance effects. libretexts.orglibretexts.orgmsu.edu Inductively, due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring, deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.orglibretexts.org This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation slower. youtube.comyoutube.commasterorganicchemistry.com

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R or +M effect). libretexts.orglibretexts.orgstackexchange.com This electron donation partially counteracts the inductive withdrawal and preferentially increases electron density at the ortho and para positions. Consequently, halogens are classified as ortho, para-directing deactivators for electrophilic attack. libretexts.orglibretexts.org In Methyl 5-bromo-4-chloro-2-iodobenzoate, the cumulative inductive effect of three halogens and the electron-withdrawing methyl ester group strongly deactivates the ring towards electrophiles.

For nucleophilic aromatic substitution (SNAr), the opposite is true. Strong electron-withdrawing groups activate the ring for attack by a nucleophile. libretexts.org The powerful inductive withdrawal by the three halogens in this compound makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. libretexts.org For an SNAr reaction to proceed, a good leaving group is necessary, and the halogens themselves can serve this purpose, with iodide generally being the best leaving group followed by bromide and then chloride. Electron-withdrawing groups are ortho-para directors in nucleophilic substitution. libretexts.org

Inductive and Resonance Effects of Bromine, Chlorine, and Iodine on the Benzoate (B1203000) System

Inductive Effect (-I): This effect is based on electronegativity and weakens with distance. The order of electronegativity, and thus the strength of the inductive effect, is Cl > Br > I. All three halogens pull electron density from the carbon atom to which they are attached.

Resonance Effect (+R): This involves the delocalization of lone pair electrons into the π-system of the benzene ring. libretexts.orglibretexts.org Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of carbon overlaps best with the 3p orbital of chlorine, less effectively with the 4p of bromine, and least effectively with the 5p of iodine. stackexchange.com Therefore, the resonance effect follows the order Cl > Br > I.

Table 1: Electronic Properties of Halogen Substituents
HalogenElectronegativity (Pauling Scale)Inductive Effect StrengthResonance Effect Strength
Chlorine (Cl)3.16StrongModerate
Bromine (Br)2.96ModerateWeak
Iodine (I)2.66WeakVery Weak

Steric Hindrance and its Role in Reactivity and Regioselectivity

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. fiveable.me In this compound, the substituents are large, particularly the iodine and bromine atoms, and their positions on the ring significantly influence reactivity. researchgate.net

The iodine atom at the C2 position, ortho to the bulky methyl ester group, creates considerable steric congestion. youtube.com This will likely hinder or prevent electrophilic or nucleophilic attack at the adjacent C3 position. Similarly, any reaction at the C6 position would be sterically hindered by the adjacent iodine. This steric crowding can dictate the regioselectivity of a reaction, favoring attack at less hindered sites. fiveable.meyoutube.com For instance, in cross-coupling reactions, the relative reactivity of the C-X bonds can be influenced not just by bond dissociation energies (C-I < C-Br < C-Cl) but also by the steric accessibility of the palladium catalyst to the site of oxidative addition. acs.orgresearchgate.net

Quantitative Correlation Analyses of Electronic and Steric Parameters (e.g., Hammett Equation for related systems)

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction. wikipedia.orgchemeurope.com It is expressed as:

log(K/K₀) = ρσ

where K is the equilibrium constant for the substituted reactant, K₀ is for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. viu.caviu.ca

Substituent Constant (σ): This value is specific to a substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu Halogens have positive σ values, reflecting their electron-withdrawing nature.

Reaction Constant (ρ): This value is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ indicates that the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ means it is favored by electron-donating groups (positive charge buildup). chemeurope.com

While the standard Hammett equation is not directly applicable to ortho-substituted systems due to steric effects, it provides a valuable framework for understanding the electronic influence of the halogens at the meta and para positions in related benzoate systems. youtube.com For a polysubstituted system like this compound, the cumulative electronic effect can be approximated by the sum of the individual substituent constants, although interactions between substituents can cause deviations.

Table 2: Hammett Substituent Constants (σ) for Halogens
Substituentσ_metaσ_para
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18

Modulating Reactivity and Selectivity through Positional Isomerism of Halogens

In this compound, the only available position for electrophilic attack is C6. The directing effects of the existing substituents on this position are:

Iodo group (at C2): Para-directing, thus activating C6.

Chloro group (at C4): Ortho-directing, thus activating C6.

Bromo group (at C5): Ortho-directing, thus activating C6.

Methyl ester group (at C1): Meta-directing, thus deactivating C6.

In nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, the different C-X bonds will exhibit differential reactivity. Generally, the C-I bond is the most reactive, followed by C-Br, and then C-Cl. acs.org This allows for selective functionalization. For example, a Suzuki or Sonogashira coupling could potentially be performed selectively at the C2 position, replacing the iodine, under carefully controlled conditions that leave the C-Br and C-Cl bonds intact. researchgate.netnih.gov The positional isomerism of the halogens dramatically alters which sites are sterically accessible and electronically favored for such transformations.

Academic Applications of Methyl 5 Bromo 4 Chloro 2 Iodobenzoate As a Chemical Intermediate

Precursor for Highly Functionalized Aromatic Scaffolds

The strategic placement of iodo, bromo, and chloro groups on the benzene (B151609) ring of Methyl 5-bromo-4-chloro-2-iodobenzoate makes it a valuable starting material for constructing complex, polysubstituted aromatic molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions is the key to its utility.

Synthesis of Libraries of Related Aromatic Compounds for Fundamental Research

The ability to selectively functionalize the three halogen positions allows for the systematic synthesis of libraries of related aromatic compounds. By keeping the core scaffold constant while varying the substituents at the 2-, 4-, and 5-positions, researchers can generate a series of molecules with graduated changes in their electronic and steric properties. These libraries are invaluable for fundamental research in areas such as medicinal chemistry, materials science, and physical organic chemistry. For instance, a library of derivatives can be screened for biological activity, leading to the identification of structure-activity relationships (SAR).

Introduction of Diverse Functional Groups via Cross-Coupling Reactions

The primary application of polyhalogenated aromatics like this compound is in transition-metal-catalyzed cross-coupling reactions. The distinct energy of the carbon-halogen bonds allows for selective activation and substitution.

The typical order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This predictable selectivity enables the stepwise introduction of different functional groups. For example, a Sonogashira coupling can be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond, and finally a Buchwald-Hartwig amination at the C-Cl bond, all on the same aromatic ring. This sequential approach provides a powerful tool for the construction of highly complex and diverse molecular architectures from a single starting material.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

StepReaction TypePosition of FunctionalizationTypical Catalyst/ReagentsPotential Introduced Group
1Sonogashira CouplingC-IPd(PPh₃)₄, CuI, Et₃NAlkynyl
2Suzuki CouplingC-BrPd(OAc)₂, SPhos, K₃PO₄Aryl, Heteroaryl, Alkyl
3Buchwald-Hartwig AminationC-ClPd₂(dba)₃, BINAP, NaOtBuAmine

Role in the Development of New Catalytic Methodologies for C-Halogen Bond Transformations

The presence of three different carbon-halogen bonds in a single, readily available molecule makes this compound an excellent substrate for the development and optimization of new catalytic methodologies. Researchers aiming to develop more selective, efficient, and environmentally benign catalysts for C-halogen bond transformations can use this compound as a benchmark to test the chemoselectivity of their new catalytic systems. For example, a new catalyst designed for the selective activation of C-Br bonds in the presence of C-I and C-Cl bonds could be effectively tested using this molecule. The development of such selective catalytic systems is a significant area of research in modern organic synthesis.

Contribution to the Understanding of Structure-Property Relationships in Complex Organic Molecules

The systematic synthesis of derivatives from this compound can contribute significantly to the understanding of structure-property relationships in complex organic molecules. For instance, by creating a series of compounds with different substituents and studying their spectroscopic and electrochemical properties, researchers can correlate specific structural features with observed physical and chemical properties.

In the context of biochemistry, derivatives of this compound could be used to probe the active sites of enzymes. By synthesizing a library of potential enzyme inhibitors with varying substituents, researchers can map the steric and electronic requirements of an enzyme's active site. For example, a series of substituted benzoates could be tested for their ability to bind to a particular enzyme, and the binding affinities could be correlated with the size and electronic nature of the substituents at the 2-, 4-, and 5-positions. This information is crucial for the rational design of more potent and selective enzyme inhibitors, without directly discussing any therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of methyl 5-bromo-4-chloro-2-iodobenzoate?

  • Answer : The compound (C₈H₅BrClIO₂) features a methyl ester group and halogen substituents (Br, Cl, I) at positions 5, 4, and 2, respectively, on the benzene ring. Key physicochemical data include:

  • Molecular weight : 375.39 g/mol .
  • Purity : ≥95% (typical for research-grade reagents) .
  • Solubility : Likely low in polar solvents due to halogen bulk; analogous methyl benzoates show solubility <1 g/L in water .
  • Density : Estimated ~1.7 g/cm³ (calculated for similar halogenated benzoates) .
    • Methodological Note : Use computational tools (e.g., ACD/Labs Software) to predict logP, solubility, and stability .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A sequential halogenation and esterification approach is typical:

Halogenation : Start with benzoic acid derivatives, using directed ortho-metalation (DoM) or electrophilic substitution to introduce halogens regioselectively. For example, iodination via KI/Oxone .

Esterification : Treat the halogenated benzoic acid with methanol and thionyl chloride (SOCl₂) to form the methyl ester .

  • Optimization Tip : Monitor reaction progress via TLC or HPLC to avoid over-halogenation .

Q. How is this compound characterized in research settings?

  • Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C-NMR for halogen positioning (e.g., iodine’s deshielding effect at δ 7.9–8.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 375.39 ± 0.5) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C: ~38.1%, Br: ~21.3%) .
    • Data Interpretation : Compare with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How does the steric and electronic interplay of halogens influence reactivity in cross-coupling reactions?

  • Answer : The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings, while bromine and chlorine stabilize intermediates via inductive effects. For example:

  • Palladium Catalysis : Iodine at position 2 facilitates oxidative addition, enabling selective C–I bond activation .
  • Steric Effects : Bulkier halogens (e.g., iodine) may hinder nucleophilic attack at adjacent positions .
    • Experimental Design : Use DFT calculations to model transition states and optimize ligand selection (e.g., XPhos for steric hindrance mitigation) .

Q. What strategies resolve contradictions in reported yields for halogenation steps?

  • Answer : Discrepancies arise from solvent polarity, temperature, and halogen sources. Example comparisons:

Method SolventTemp. (°C)Yield (%)Reference
KI/Oxone iodinationAcetoneReflux72
NBS brominationDCM082
  • Troubleshooting : Use kinetic studies to identify rate-limiting steps (e.g., halogen exchange vs. ester hydrolysis) .

Q. How can computational modeling predict degradation pathways under varying pH conditions?

  • Answer :

  • Acidic Conditions : Simulate ester hydrolysis to 5-bromo-4-chloro-2-iodobenzoic acid (ΔG‡ ~25 kcal/mol via DFT) .
  • Alkaline Conditions : Predict nucleophilic displacement of iodine (e.g., OH⁻ attack at C2) .
    • Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What pharmacological applications are suggested by structurally related halogenated benzoates?

  • Answer : Analogous compounds (e.g., methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) show:

  • Antimicrobial Activity : MIC values <10 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory Potential : COX-2 inhibition (IC₅₀ ~5 µM) in vitro .
    • Research Gap : Explore this compound’s bioactivity via kinase assays or bacterial growth inhibition studies .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Answer : Key issues include:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Halogen Loss : Iodine volatility requires low-temperature distillation .
    • Process Optimization : Use continuous flow reactors to improve heat/mass transfer during esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.